Acrylamide-d3

Beschreibung

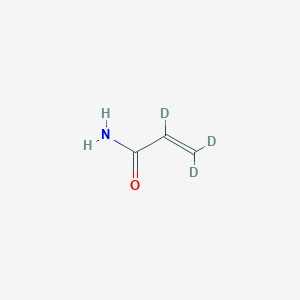

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3-trideuterioprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480565 | |

| Record name | Acrylamide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-19-3 | |

| Record name | Acrylamide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Acrylamide D3

Established Synthetic Routes for Deuterium (B1214612) Labeling

The synthesis of acrylamide-d3 typically involves the deuteration of acrylamide (B121943) or its precursors using deuterated reagents. One common approach involves the reaction of sodium deuteride (B1239839) with acrylonitrile (B1666552) in the presence of water or other solvents that facilitate hydrogen-deuterium exchange. This process aims to incorporate three deuterium atoms at specific positions on the molecule. smolecule.com Another reported method for synthesizing 2-d-acrylamide involves a two-step procedure starting from acrylonitrile and deuterium oxide, achieving high chemical purity and isotopic enrichment. nih.gov While specific detailed synthetic procedures for this compound (with deuterium at the vinyl group positions) are not extensively detailed in the provided search results, the general principle of using deuterated starting materials or exchange reactions is indicated for producing deuterium-labeled compounds like this compound. smolecule.combiomedres.us

Spectroscopic and Chromatographic Characterization Techniques for this compound Purity and Isotopic Enrichment

Spectroscopic and chromatographic techniques are crucial for confirming the identity, purity, and isotopic enrichment of this compound.

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS/MS), is a primary technique for the characterization and quantification of this compound. bam.descirp.orgnih.govresearchgate.netnih.govresearchgate.netnih.govdergipark.org.trresearchgate.netresearchgate.netresearchgate.netmdpi.comsigmaaldrich.comchromforum.orglaccei.orgresearchgate.neteuropa.euresearchgate.netresearchgate.net The mass difference between this compound (m/z 75) and unlabeled acrylamide (m/z 72) allows for their clear differentiation and simultaneous detection in analytical methods. bam.denih.goveuropa.eu In LC-MS/MS, specific transitions, such as m/z 75 > 58, are monitored for this compound for identification and quantification. bam.denih.goveuropa.eu GC-MS methods, often involving bromination of acrylamide and this compound to their corresponding 2-bromopropenamide derivatives, monitor ions like m/z 153 for the deuterated derivative. bam.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirming the positions of deuterium labeling and isotopic enrichment. rsc.orgspectrabase.compreprints.org While general applications of NMR for acrylamide are mentioned, specific NMR data for this compound to confirm the deuterium positions are not detailed in the provided snippets. However, NMR is a standard technique for characterizing labeled compounds. rsc.orgpreprints.orgchemistrydocs.com

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound. rsc.orgresearchgate.net Changes or shifts in characteristic absorption bands compared to unlabeled acrylamide might be observed due to deuterium substitution, although specific IR data for this compound are not provided. researchgate.net

Chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with MS, are used to assess the purity of this compound. scirp.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netchromforum.orglaccei.orgresearchgate.netresearchgate.netresearchgate.netscispace.com These methods separate this compound from impurities based on their differential interactions with the stationary phase. High purity is essential for its use as an analytical standard. nih.gov

Quality Control and Reference Material Standards for this compound

This compound is widely used as an internal standard (ISTD) in analytical methods for the quantification of acrylamide in various matrices, particularly food samples. bam.descirp.orgnih.govresearchgate.netnih.govresearchgate.netnih.govdergipark.org.trresearchgate.netresearchgate.netmdpi.comsigmaaldrich.comchromforum.orglaccei.orgresearchgate.neteuropa.euresearchgate.netrestek.com Its use as an ISTD helps to compensate for variations during sample preparation and analysis, such as extraction losses and matrix effects, thereby improving the accuracy and precision of the results. researchgate.netresearchgate.netresearchgate.net

Certified Reference Materials (CRMs) containing this compound are produced to ensure the quality and comparability of analytical measurements. These CRMs are developed and certified in accordance with international standards like ISO/IEC 17025 and ISO 17034. sigmaaldrich.comresearchgate.netresearchgate.netlgcstandards.com The certification process involves rigorous assessment of homogeneity and stability, and the certified value is assigned based on measurements performed by expert laboratories, often using highly accurate methods like isotope-dilution mass spectrometry. researchgate.neteuropa.euresearchgate.net The isotopic purity and chemical purity of this compound used in these reference materials are critical quality parameters. nih.govscispace.com

Advanced Analytical Methodologies Employing Acrylamide D3

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The method involves adding a known amount of an isotopically labeled standard, such as Acrylamide-d3, to a sample before any processing or analysis. epa.gov This "isotope spike" acts as an internal benchmark. Because the labeled (this compound) and unlabeled (acrylamide) compounds behave almost identically during extraction, cleanup, and ionization, any sample loss or variation in instrument response affects both compounds equally. researchgate.netnih.gov By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy, effectively correcting for procedural inconsistencies.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted method for acrylamide (B121943) analysis. nih.gov In this approach, this compound is added to samples prior to extraction. nih.gov The sample extract is then injected into an LC system, where acrylamide and this compound are chromatographically separated from other matrix components. Following separation, the compounds are ionized (typically via electrospray ionization, ESI) and enter the tandem mass spectrometer. The instrument isolates the protonated parent ions for both acrylamide (m/z 72) and this compound (m/z 75) and fragments them. researchgate.net Specific product ions (e.g., m/z 55 for acrylamide and m/z 58 for this compound) are then monitored for quantification, providing a highly selective and sensitive detection method. researchgate.net

The reliability of LC-MS/MS methods employing this compound is established through rigorous validation, assessing a range of performance parameters to ensure the data is accurate and reproducible. These parameters are critical for demonstrating that a method is fit for its intended purpose.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often exceeding 0.99. epa.gov

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is often assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes validation parameters reported in various studies for the analysis of acrylamide using LC-MS/MS with this compound.

| Parameter | Reported Value | Matrix | Source |

|---|---|---|---|

| Linearity (r²) | >0.996 | Solvent | epa.gov |

| Accuracy (Recovery %) | 95% - 113% | Potato Chips, Coffee, Tea | jfda-online.comresearchgate.net |

| Accuracy (Recovery %) | 86% - 107% | Processed Foods | nih.gov |

| Precision (RSDr %) | 1.3% - 10.0% | Potato Chips, Coffee, Tea | jfda-online.comresearchgate.net |

| Precision (RSDr %) | 1.6% - 5.5% | Processed Foods | nih.gov |

| LOD | 3 µg/kg | Various Foods | jfda-online.comresearchgate.net |

| LOD (Instrumental) | 23 pg | Water | epa.gov |

| LOQ | 2.5 ng/mL | Solvent | epa.gov |

| LOQ (Instrumental) | 75 pg | Water | epa.gov |

Acrylamide is formed in a wide variety of carbohydrate-rich foods cooked at high temperatures, such as potato chips, biscuits, coffee, and cocoa. The complexity of these food matrices presents a significant analytical challenge due to the presence of interfering compounds. The use of this compound in LC-MS/MS methods is essential for achieving reliable quantification in these matrices. nih.gov The internal standard compensates for matrix effects—the suppression or enhancement of ionization—that can lead to inaccurate results. Numerous studies have successfully applied this methodology to determine acrylamide levels in everyday consumer products. researchgate.netnih.gov

The table below presents a selection of research findings on acrylamide levels in various food products, quantified using LC-MS/MS with this compound.

| Food Matrix | Acrylamide Concentration Range (µg/kg) | Source |

|---|---|---|

| Potato Chips | 117 - 1810 | jfda-online.com |

| Coffee (Roasted) | Benchmark Level: 400 µg/kg | researchgate.net |

| Coffee (Instant) | Benchmark Level: 850 µg/kg | researchgate.net |

| Biscuits | 136 - 1464 | jfda-online.com |

| Baby Food (Cereal-based) | Benchmark Level: 40 µg/kg | nih.gov |

Monitoring human exposure to acrylamide is crucial for toxicological and epidemiological studies. This compound is employed as an internal standard in LC-MS/MS methods to quantify acrylamide and its metabolites in various biological matrices, including urine, blood (plasma), and tissues. daneshyari.com These analyses help to establish biomarkers of exposure and understand the pharmacokinetics of acrylamide in the body. nih.govdaneshyari.com For instance, urinary metabolites such as mercapturic acid derivatives of acrylamide (AAMA) and glycidamide (B1671898) (GAMA) are commonly measured as they reflect recent dietary intake. nih.govresearchgate.net

The following table summarizes the application of LC-MS/MS with this compound for the analysis of acrylamide and its metabolites in biological samples.

| Biological Matrix | Analyte(s) | Reported Method Detection Limit (MDL) / LLOQ | Source |

|---|---|---|---|

| Urine | Acrylamide | 1 ng/mL | nih.gov |

| Breast Milk | Acrylamide | 5 ng/mL | nih.gov |

| Placenta Perfusate | Acrylamide | 2 ng/mL | nih.gov |

| Plasma, Urine, Tissues | Acrylamide & Glycidamide | LLOQ = 0.71 ng/mL (Acrylamide) | daneshyari.com |

| Urine | AAMA & GAMA Metabolites | Used to correlate with dietary exposure | nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for acrylamide quantification. Due to acrylamide's high polarity and low volatility, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. unc.edu this compound is used as an internal standard and undergoes the same derivatization reaction as the native analyte, ensuring that any variations in reaction efficiency or extraction are accounted for, thus enabling accurate quantification.

The most common derivatization strategy for GC-MS analysis of acrylamide is bromination. unc.edu In this process, acrylamide is reacted with a bromine source (e.g., potassium bromide and hydrogen bromide) to form 2,3-dibromopropionamide. This derivative is more volatile and provides characteristic mass fragments upon ionization in the mass spectrometer, allowing for sensitive detection.

An alternative derivatization method involves the reaction of acrylamide with xanthydrol to form N-xanthyl acrylamide. This derivative is also suitable for GC-MS analysis and has been successfully applied to a variety of food matrices. The use of this compound as an internal standard is compatible with both of these derivatization strategies, providing a robust framework for quantification. unc.edu

Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as Internal Standard

Optimization of Chromatographic and Mass Spectrometric Parameters

The accurate quantification of acrylamide using this compound as an internal standard relies heavily on the meticulous optimization of both chromatographic separation and mass spectrometric detection parameters. nih.gov These parameters are fine-tuned to achieve maximum sensitivity, selectivity, and reproducibility. researchgate.net

Chromatographic Separation: Liquid chromatography (LC) is the predominant separation technique. The choice of the analytical column and mobile phase composition is critical for retaining the highly polar acrylamide molecule and separating it from matrix interferences. epa.govresearchgate.net

Columns: Reversed-phase columns, such as C18 and polar-embedded phases, are frequently used. Specific examples include μ-Bondapak C18, Atlantis dC18, and Sepax C18 columns. researchgate.netscispace.comchromatographyonline.com Hypercarb columns, known for their ability to retain polar compounds, have also been utilized, though stability can be a challenge. researchgate.net

Mobile Phase: Isocratic elution with a simple mobile phase, often consisting of 0.1% formic acid in water, is common. scispace.com Gradient elution programs may also be employed to enhance separation efficiency in complex samples. chromatographyonline.comdss.go.th The flow rate is typically optimized to balance analysis time and separation quality, with rates around 200 µL/min being reported. scispace.comchromatographyonline.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the gold standard for detecting and quantifying acrylamide and this compound due to its high selectivity and sensitivity. nih.gov

Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used. chromatographyonline.comnih.gov The selection depends on the specific instrument and matrix.

Monitoring: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. spkx.net.cn For this compound, commonly monitored transitions include m/z 75 → 58. scispace.com The native acrylamide is often monitored using the transition m/z 72 → 55. scispace.com Optimization of parameters such as collision energy and source settings (e.g., IonSpray voltage, curtain gas pressure) is essential to maximize the signal for these transitions. epa.gov

Interactive Table: Optimized Chromatographic and Mass Spectrometric Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Atlantis dC18, 15 cm x 2.1 mm, 5 µm | scispace.com |

| Mobile Phase | 0.1% formic acid in water | scispace.com |

| Flow Rate | 200 µL/min | scispace.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive ESI or APCI | chromatographyonline.comnih.gov |

| Monitored Ion (Precursor) | m/z 75 | scispace.com |

| Monitored Ion (Product) | m/z 58 | scispace.com |

High-Resolution Mass Spectrometry (HRMS) Applications (e.g., Orbitrap)

High-Resolution Mass Spectrometry (HRMS), particularly utilizing Orbitrap technology, has emerged as a powerful tool for the analysis of acrylamide. researchgate.netresearchgate.net HRMS offers significant advantages over traditional triple quadrupole mass spectrometers, primarily its high mass accuracy and resolving power. nih.govmicrotrace.com

In the context of this compound analysis, the high resolution of an Orbitrap mass spectrometer allows for the clear distinction between the exact mass of native acrylamide and its deuterated internal standard in full-scan mode, often eliminating the need for fragmentation (MS/MS). researchgate.net This capability is especially beneficial for small molecules like acrylamide, where the resolution is typically higher at lower m/z values. researchgate.net

The high mass accuracy (often in the low ppm range) provides an additional layer of confirmation for compound identification, increasing confidence in the analytical results. microtrace.com HRMS instruments can acquire full-scan data, which allows for retrospective analysis of samples for other compounds of interest without the need for re-injection, a feature not possible with traditional targeted MRM methods. nih.gov This makes HRMS a versatile tool for both targeted quantification and non-targeted screening in complex matrices. nih.gov

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte before instrumental analysis. This compound is added at the beginning of this process to accurately account for any analyte loss.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS method has been widely adapted for the analysis of acrylamide in various food matrices. chromatographyonline.com This approach involves an initial extraction and partitioning step, followed by a cleanup phase.

Extraction: A homogenized sample is weighed, and the this compound internal standard is added. unitedchem.comgcms.cz The sample is then hydrated with water before adding an organic solvent, typically acetonitrile (B52724). chromatographyonline.comunitedchem.com Extraction is facilitated by the addition of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), which induce phase separation and drive the polar acrylamide into the acetonitrile layer. unitedchem.comgcms.cz

Cleanup: An aliquot of the acetonitrile supernatant is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup. This involves adding specific sorbents to remove interfering compounds. A common combination includes primary secondary amine (PSA) to remove fatty acids and other organic acids, and C18 to remove nonpolar interferences. chromatographyonline.comunitedchem.com In some modified protocols, basic alumina (B75360) is used as the d-SPE sorbent, which has been shown to yield clean extracts and reduce matrix effects. dss.go.th After vortexing and centrifugation, the cleaned extract is ready for LC-MS/MS analysis. unitedchem.com

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (d-SPE)

Solid-Phase Extraction (SPE) is a commonly used technique for the cleanup and concentration of acrylamide from various sample extracts. nih.govspkx.net.cn

Traditional SPE: This method involves passing the sample extract through a packed cartridge containing a specific sorbent. For acrylamide analysis, various types of cartridges are employed. Mixed-mode cation-exchange (MCAX) cartridges can retain interferences while a subsequent C18 cartridge retains the acrylamide. Activated carbon cartridges have also been shown to be effective for extracting acrylamide from aqueous samples. epa.gov The analyte is then eluted from the cartridge with a suitable solvent, which is often evaporated and reconstituted in the mobile phase before injection. epa.govscispace.com

Dispersive SPE (d-SPE): As mentioned in the QuEChERS section, d-SPE is a cleanup step where the sorbent is added directly to the sample extract. researchgate.net This method is faster and simpler than traditional SPE. Sorbents like PSA, C18, and alumina are frequently used to remove specific matrix components from the initial extract containing this compound and the target analyte. researchgate.netresearchgate.net

Protein Precipitation and Liquid-Liquid Extraction

For biological and other high-protein matrices, removing proteins is a critical first step in sample preparation, as they can interfere with chromatographic analysis and contaminate the MS system. phenomenex.com

Protein Precipitation (PPT): This is a rapid and straightforward technique for removing the bulk of proteins from a sample. americanlaboratory.com It is typically achieved by adding a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid, TCA). phenomenex.com The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. After centrifugation, the supernatant, containing the analyte and the this compound internal standard, can be further processed or directly analyzed. While effective at removing proteins, PPT may not remove other interferences like phospholipids (B1166683). americanlaboratory.com

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. While less common as a primary extraction method for the highly polar acrylamide, it can be employed for cleanup. For instance, after an initial aqueous extraction, a nonpolar solvent like hexane (B92381) may be used to remove fats and lipids from the sample. unitedchem.com LLE is generally more effective than protein precipitation at removing a wider range of interferences, including phospholipids and salts. americanlaboratory.com

Co-evaporation and Concentration Techniques for Aqueous Samples

Analyzing trace levels of acrylamide in aqueous samples like drinking or river water presents a challenge due to its high water solubility, which complicates preconcentration. nih.gov A novel preparative technique involves the co-evaporation of acrylamide with water. nih.govresearchgate.net

In this method, this compound is added to the water sample, which is then made alkaline (e.g., pH 10) to ensure the stability of the acrylamide. The sample is then concentrated using a rotary evaporator. nih.govresearchgate.net This process effectively removes a large volume of water while retaining the less volatile acrylamide. Following the initial concentration, the sample is acidified (e.g., pH 3.0) and further concentrated before analysis by LC-MS/MS. nih.govresearchgate.net This technique, combined with isotope dilution using this compound, allows for sensitive and accurate quantification of acrylamide in challenging aqueous matrices, achieving detection limits in the low ng/mL range. nih.gov

Chromatographic Separation Mechanisms (e.g., Reversed-Phase, HILIC)

The accurate quantification of acrylamide in various matrices relies on effective chromatographic separation of the analyte from potential interferences. Due to the high polarity and water solubility of acrylamide, conventional reversed-phase high-performance liquid chromatography (RP-HPLC) presents challenges in achieving adequate retention. sciex.comepa.gov this compound, being structurally almost identical to its non-deuterated counterpart, exhibits very similar chromatographic behavior. Therefore, methods developed for acrylamide are directly applicable to its deuterated isotopologue.

Reversed-Phase Chromatography (RPC): Standard C18 columns often provide insufficient retention for the highly polar acrylamide molecule, causing it to elute near the solvent front or void volume. sciex.comepa.gov To overcome this, several strategies have been employed. One approach is the use of ion-pair RP-HPLC, which involves adding an ion-pairing reagent to the mobile phase to enhance the retention of polar analytes on the non-polar stationary phase. researchgate.net Another strategy involves using specialized RP columns, such as those with core-shell properties or unique stationary phases like Newcrom R1, which are designed to offer better retention for polar compounds. researchgate.netsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a robust alternative for the separation of highly polar compounds like this compound. sciex.comnih.gov This technique utilizes a polar stationary phase (e.g., silica (B1680970) with bonded polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, and a small amount of aqueous solvent. sciex.comnih.gov In HILIC, a water-rich layer is formed on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this layer and the bulk mobile phase. This results in excellent retention and peak shape for polar analytes that are poorly retained in reversed-phase mode. sciex.com Columns like the TSKgel Amide-80 and Phenomenex Luna Omega Sugar are specifically designed for HILIC separations and have been successfully used for acrylamide analysis. sciex.comnih.gov

The choice between reversed-phase and HILIC often depends on the complexity of the sample matrix. HILIC can offer superior separation from other polar matrix components, reducing ion suppression in mass spectrometry detection. nih.gov

Interactive Table 1: Typical Chromatographic Conditions for this compound Analysis

| Parameter | Reversed-Phase (RP) Example | HILIC Example |

|---|---|---|

| Column | C18 Core-Shell researchgate.net | Phenomenex Luna Omega Sugar sciex.com |

| Mobile Phase A | Water with 0.1% Formic Acid epa.gov | 5mM Ammonium Formate in Water (pH 3.22) sciex.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid epa.gov | Acetonitrile sciex.com |

| Flow Rate | 0.18 mL/min epa.gov | 0.800 mL/min sciex.com |

| Gradient | Isocratic (50:50 A/B) epa.gov | Gradient Elution sciex.com |

| Column Temp. | 30°C epa.gov | 30°C sciex.com |

Advanced Data Processing and Quantification Algorithms for Isotopic Ratios

The primary analytical advantage of using this compound is its application as an internal standard in isotope dilution mass spectrometry (IDMS). epa.govmdpi.com This technique is considered a gold standard for quantification due to its high precision and accuracy, as the internal standard can compensate for variations during sample preparation, injection, and ionization. sciex.com

Isotope Dilution Method: In this approach, a known amount of this compound is added to the sample at the beginning of the extraction process. nih.govsciex.com The isotopically labeled standard is chemically identical to the native analyte and therefore experiences the same losses during sample cleanup and extraction, and the same ionization efficiency in the mass spectrometer source. sciex.com Quantification is based on measuring the ratio of the mass spectrometric response of the native acrylamide to that of the added this compound internal standard. epa.gov

Data Acquisition and Processing: The analysis is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. sciex.com Specific precursor-to-product ion transitions are monitored for both the native acrylamide and the deuterated internal standard. sciex.comdtu.dk

The data processing workflow involves several key steps:

Peak Integration: Chromatographic peaks for both the analyte and the internal standard transitions are integrated to determine the area under the curve. nasa.gov

Background Correction: Algorithms are used to define the beginning and end of chromatographic peaks and to quantify and subtract the background signal, ensuring accurate peak area measurement. nasa.gov

Ratio Calculation: The area ratio of the quantifier ion for native acrylamide to the quantifier ion for this compound is calculated for each sample.

Quantification: A calibration curve is generated by plotting the area ratios of a series of standards with known concentrations of native acrylamide and a fixed concentration of this compound against their concentration ratios. The concentration of acrylamide in the unknown sample is then determined by interpolating its measured area ratio onto this calibration curve. nih.gov

Specialized software, such as AB Sciex Analyst, is used for data acquisition and analysis, automating these processing steps. epa.gov The use of stable isotope-labeled internal standards like this compound significantly improves data quality, especially in complex matrices such as food, where absolute recoveries can vary but the ratio between the analyte and the standard remains consistent. sciex.com

Interactive Table 2: Key Mass Spectrometry Parameters for this compound Quantification

| Parameter | Acrylamide (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Precursor Ion (Q1) m/z | 72.3 sciex.com | 75.1 sciex.com |

| Product Ion (Q3) m/z - Quantifier | 55.0 sciex.com | 58.1 sciex.com |

| Product Ion (Q3) m/z - Qualifier | 27.2 sciex.com | N/A |

| Collision Energy (CE) - Quantifier | 15 V sciex.com | 16 V sciex.com |

| Declustering Potential (DP) | 38 V sciex.com | 42 V sciex.com |

Mechanistic Studies on Acrylamide Formation Using Acrylamide D3 Tracing

Elucidating Maillard Reaction Pathways in Food Systems

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a primary pathway for the formation of acrylamide (B121943) in many food products. zjyj.org.cnresearchgate.net Studies employing isotopic labeling have been instrumental in mapping out the specific steps and intermediates involved in this complex process.

Research has firmly established that the amino acid asparagine is a principal precursor to acrylamide formation in the Maillard reaction. zjyj.org.cnresearchgate.net When heated in the presence of reducing sugars such as glucose and fructose, asparagine undergoes a series of reactions that lead to the generation of acrylamide. The abundance of asparagine and reducing sugars in raw materials like potatoes and cereals is a key determinant of the acrylamide-forming potential in the final processed food. zjyj.org.cn

The formation of acrylamide via the Maillard reaction involves several key intermediates. The initial step is the condensation of the amino group of asparagine with the carbonyl group of a reducing sugar to form a Schiff base. researchgate.netzjyj.org.cn This Schiff base is an unstable intermediate that can undergo further reactions.

One proposed pathway involves the decarboxylation of the Schiff base, which can then lead to the formation of acrylamide. researchgate.net An alternative route suggests that the Schiff base can hydrolyze to release 3-aminopropionamide (3-APA), which is then converted to acrylamide. researchgate.netresearchgate.net Isotope labeling studies, often using 13C- and 15N-labeled asparagine, have been pivotal in identifying these intermediates. diva-portal.org

While direct tracing of the formation of these intermediates using Acrylamide-d3 is not a documented primary research method, the use of deuterium-labeled standards is essential for the accurate quantification of both the final acrylamide product and potentially the intermediates themselves in complex food matrices. researchgate.netresearchgate.netresearchgate.net

The rate and extent of acrylamide formation are significantly influenced by various processing parameters. This compound is instrumental in studies investigating these effects by enabling precise measurement of acrylamide levels under different conditions.

Temperature and Time: Acrylamide formation is highly dependent on temperature, typically occurring at temperatures above 120°C (248°F). researchgate.net The concentration of acrylamide generally increases with both higher temperatures and longer cooking times. researchgate.netnih.gov However, at very high temperatures or with prolonged heating, acrylamide levels can decrease due to elimination and degradation reactions. nih.govmdpi-res.com

pH: The pH of the food matrix plays a critical role. The formation of the initial Schiff base is influenced by pH, with lower pH conditions generally reducing the rate of acrylamide formation. mdpi-res.com

Moisture: The moisture content of the food is another crucial factor. Acrylamide formation is favored in low-moisture conditions, which are typical during the later stages of baking, frying, and roasting. qascf.comacryred.eu

The following table illustrates the impact of temperature on acrylamide formation in a model system. This compound would be used as an internal standard to ensure the accuracy of these measurements.

| Baking Temperature (°C) | Acrylamide Concentration (µg/kg) |

|---|---|

| 180 | 20 - 40 |

| 220 | 100 - 200 |

Data derived from a study on bread, illustrating the significant increase in acrylamide with a rise in baking temperature. researchgate.net

Investigation of Alternative Acrylamide Formation Pathways

While the Maillard reaction involving asparagine is the major pathway for acrylamide formation, alternative routes have also been identified.

One alternative pathway involves the formation of acrolein, which can be generated from the thermal degradation of lipids (fats and oils) and some amino acids. maxapress.com Acrolein can then be oxidized to acrylic acid, which can subsequently react with ammonia (B1221849) to form acrylamide. maxapress.com Isotopic labeling studies, including those with deuterated compounds, have been used to investigate the contribution of this pathway. researchgate.net

The thermal degradation of lipids, particularly polyunsaturated fatty acids, can generate reactive carbonyl compounds that contribute to acrylamide formation. researchgate.net While not the primary focus of most research, studies have explored the role of lipid oxidation products in the generation of acrylamide. Deuterium (B1214612) labeling can be a valuable tool in these investigations to trace the incorporation of atoms from lipid-derived molecules into the acrylamide structure, although specific studies using this compound for this tracing purpose are not widely reported. The amount of acrylamide formed from dietary oils has been shown to correspond to the degree of unsaturation of the fats. acryred.eu

Mitigation Strategy Development and Evaluation with this compound

The development of effective strategies to mitigate acrylamide formation in food is heavily reliant on accurate and precise analytical methods to quantify its concentration. This compound, a deuterated isotopologue of acrylamide, plays a critical role as an internal standard in these analytical procedures, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS). nih.govresearchgate.net By adding a known quantity of this compound to a sample at the beginning of the extraction process, analysts can correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring the high accuracy of the results. nih.gov This precision is fundamental for evaluating the efficacy of various mitigation techniques, from the application of additives to modifications in food processing.

Impact of Additives (e.g., amino acids, organic acids, polyphenols, metal ions)

The use of this compound as an internal standard has been instrumental in verifying the effectiveness of numerous additives in reducing acrylamide content in foods. Research has shown that various compounds can inhibit acrylamide formation through different mechanisms, such as competing with asparagine in the Maillard reaction, lowering the pH of the food matrix, or chelating precursors. nih.govconsensus.app

Amino Acids: Certain amino acids, such as glycine (B1666218) and lysine, have been shown to compete with asparagine for reaction with reducing sugars, thereby diverting the pathway away from acrylamide formation. nih.gov This competitive inhibition has been quantified in various food models, with the reliability of these measurements underpinned by analytical methods using isotopically labeled standards like this compound.

Organic Acids: The formation of acrylamide is significantly reduced under lower pH conditions. nih.gov Additives like citric acid and acetic acid lower the pH, which obstructs key steps in the Maillard reaction necessary for acrylamide generation. consensus.appnih.gov Studies have demonstrated that the addition of these acids can lead to a substantial decrease in acrylamide levels in products like potato crisps and bakery goods.

Polyphenols and Antioxidants: Polyphenolic compounds and antioxidants found in plant extracts, such as rosemary and green tea extracts, can mitigate acrylamide formation. researchgate.net Their proposed mechanisms include scavenging free radicals or trapping reactive carbonyl species that are intermediates in the Maillard reaction. nih.gov For instance, the addition of orange waste extract to fried potato chips has been shown to significantly reduce acrylamide content by up to 44.8%. researchgate.net

Metal Ions: Divalent cations, particularly calcium ions (Ca²⁺), have proven effective in reducing acrylamide formation. The addition of calcium chloride (CaCl₂) has been observed to decrease acrylamide levels in potato products and cookies. et-chem.com The mechanism is thought to involve the chelation of asparagine by the metal cations, making it less available to participate in the Maillard reaction. consensus.app A salt mixture containing NaCl, CaCl₂, MgCl₂, and KCl has been shown to reduce acrylamide in toasted bread by up to 81.09%. nih.gov

| Additive | Additive Type | Mechanism of Action | Observed Reduction | Food Matrix Example |

|---|---|---|---|---|

| Glycine, Lysine | Amino Acid | Competitive reaction with reducing sugars | Moderate to Strong | Potatoes, Bakery Products |

| Citric Acid, Acetic Acid | Organic Acid | Lowers pH, inhibiting Maillard reaction | Strong | Potato Products |

| Orange Waste Extract | Polyphenol | Radical scavenging, trapping carbonyls | Up to 44.8% | Fried Potato Chips |

| Calcium Chloride (CaCl₂) | Metal Ion | Chelation of asparagine | Significant | Potatoes, Cookies |

| Salt Mixture (NaCl, CaCl₂, MgCl₂, KCl) | Metal Ion | Multiple (including chelation) | Up to 81.09% | Toasted Bread |

Effects of Food Processing Modifications (e.g., pre-treatments, cooking methods)

Modifying food processing parameters is a key strategy for acrylamide mitigation. The accurate measurement of acrylamide, facilitated by the use of this compound, allows for the precise evaluation of how changes in production steps affect the final concentration of the compound.

Pre-treatments: Soaking or blanching raw materials, such as potato slices, in water or acidic solutions before frying is an effective method to reduce acrylamide precursors. nih.gov These treatments help to extract reducing sugars and asparagine from the surface of the food. For example, soaking raw potato slices in water before frying has been proven effective at lowering acrylamide levels in the final french fries.

Cooking Methods and Conditions: The time and temperature of cooking are critical factors influencing acrylamide formation, with higher temperatures and longer durations generally leading to higher levels. etprotein.com Modifying cooking methods, such as switching from conventional frying to vacuum frying, can significantly reduce acrylamide formation by lowering the processing temperature. Studies have shown that air frying can sometimes produce higher levels of acrylamide compared to conventional deep-frying, likely due to higher temperatures and air-based heat transfer. For instance, in one study, air-fried potato chips had acrylamide levels of 604–749 µg/kg, while vegetable oil-fried chips had levels of 355–502 µg/kg.

Baking to a lighter color endpoint is another effective strategy, as the degree of surface browning often correlates with acrylamide content. etprotein.com For example, "dark" toasted bread slices can contain significantly more acrylamide (43.7-610.7 µg/kg) than "light" toasted slices (8.27-217.5 µg/kg). Lowering the baking temperature, even by a small margin, can also result in a considerable reduction in acrylamide.

| Processing Modification | Modification Type | Mechanism of Action | Effect on Acrylamide | Food Matrix Example |

|---|---|---|---|---|

| Soaking/Blanching in water | Pre-treatment | Reduces precursors (sugars, asparagine) | Reduction | Potatoes |

| Acidic solution treatment | Pre-treatment | Reduces precursors and lowers pH | Reduction | Potatoes |

| Lowering cooking temperature | Cooking Method | Slows the rate of Maillard reaction | Reduction | Bakery products, Fried potatoes |

| Shorter cooking time | Cooking Method | Limits the extent of the Maillard reaction | Reduction | All heat-processed foods |

| Vacuum Frying | Cooking Method | Allows for lower cooking temperatures | Significant Reduction | Potato Chips |

| Baking to a lighter color | Cooking Method | Less intense Maillard reaction | Reduction | Toast, Bakery Products |

Toxicokinetic and Metabolic Studies of Acrylamide D3 in Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Using Deuterium (B1214612) Labeling

Acrylamide (B121943) is a small, water-soluble organic molecule that is rapidly absorbed and distributed throughout the body following exposure. nih.govscialert.net Deuterium labeling, as with Acrylamide-d3, is utilized in ADME studies to track the absorption, distribution, metabolism, and excretion of acrylamide and its metabolites. smolecule.comevitachem.comresearchgate.net Studies in rats and humans using stable isotope-labeled acrylamide, such as 1,2,3-13C3 acrylamide or 2,3,3-2H-acrylamide (this compound), have investigated its toxicokinetics. nih.govtoiduteave.eeepa.gov These studies often involve administering a defined dose of the labeled compound and analyzing its presence and that of its labeled metabolites in biological matrices like urine and blood over time using sensitive analytical techniques such as LC-MS/MS. nih.govepa.govaacrjournals.orgresearchgate.netresearchgate.net

Metabolic Pathways of Acrylamide

Acrylamide undergoes metabolism through two primary pathways: conjugation with glutathione (B108866) and oxidation to glycidamide (B1671898). nih.govsysrevpharm.orgoup.comrsc.org These metabolic processes lead to the formation of various metabolites that are subsequently excreted, primarily in the urine. scialert.netnih.govresearchgate.netoup.comresearchgate.net

Cytochrome P450 2E1 (CYP2E1)-mediated Epoxidation to Glycidamide

One significant metabolic pathway for acrylamide is its epoxidation to glycidamide. This reaction is primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme. aacrjournals.orgresearchgate.netsysrevpharm.orgoup.comresearchgate.netoup.comsysrevpharm.orgplos.orgresearchgate.netnih.gov Glycidamide is considered a key metabolite as it is more reactive than acrylamide and is implicated in the genotoxic effects associated with acrylamide exposure. sysrevpharm.orgoup.comsysrevpharm.orgplos.orgresearchgate.netnih.gov Studies using CYP2E1-null mice have demonstrated the critical role of this enzyme in the formation of glycidamide and subsequent DNA and hemoglobin adducts. oup.comnih.gov While CYP2E1 is the primary enzyme responsible, some evidence suggests that minor pathways may also contribute to glycidamide formation in the absence of CYP2E1. oup.com

Glutathione S-transferase (GST)-mediated Conjugation and Mercapturic Acid Formation (AAMA, GAMA, iso-GAMA)

Acrylamide and glycidamide can also undergo conjugation with glutathione (GSH). aacrjournals.orgsysrevpharm.orgoup.comrsc.orgresearchgate.netiarc.frwikipathways.orgresearchgate.netumn.edu This conjugation is largely catalyzed by glutathione S-transferase (GST) enzymes and represents a major detoxification pathway. aacrjournals.orgrsc.orgumn.eduekb.eg The glutathione conjugates are further metabolized through the mercapturic acid pathway, primarily in the kidney and urinary tract, leading to the formation of mercapturic acids that are excreted in urine. wikipathways.orgresearchgate.netumn.edu

Key mercapturic acid metabolites identified in humans and rodents include N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), and N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine (iso-GAMA). aacrjournals.orgsysrevpharm.orgwikipathways.orgresearchgate.net AAMA is often reported as a major urinary metabolite. iarc.frresearchgate.net Studies using deuterium-labeled acrylamide have confirmed the excretion of these mercapturic acids. epa.govresearchgate.net For instance, in a study with a male volunteer who ingested deuterium-labeled acrylamide, AAMA and GAMA together accounted for a significant portion of the total recovery in urine after 24 hours. epa.gov

Hydrolysis of Glycidamide to 2,3-dihydroxy-propionamide

Glycidamide can undergo further metabolism through hydrolysis, resulting in the formation of 2,3-dihydroxy-propionamide (also referred to as glyceramide or OH-PA). nih.govresearchgate.netsysrevpharm.orgresearchgate.netiarc.frresearchgate.netnih.gov This hydrolysis is catalyzed by an epoxide hydrolase enzyme. sysrevpharm.orgresearchgate.net 2,3-dihydroxy-propionamide is considered a hydrolysis product of the oxidative metabolic pathway of acrylamide. researchgate.netnih.gov It has been detected in human urine following the ingestion of deuterium-labeled acrylamide. researchgate.netresearchgate.netnih.gov One study reported that 5.4% of an administered dose of deuterium-labeled acrylamide was eliminated as this dihydroxy metabolite in human urine over 46 hours. researchgate.net

Deuterium Tracing to Differentiate Endogenous vs. Exogenous Acrylamide and Metabolites

Deuterium labeling, as employed with this compound, is particularly useful for differentiating between acrylamide and its metabolites originating from exogenous exposure (e.g., dietary intake) and potentially endogenous sources. nih.govscialert.netmdpi.com By administering a known quantity of the isotopically labeled compound, researchers can track the labeled species in biological samples and distinguish them from their unlabeled counterparts that may be present due to background exposure or potential endogenous formation. toiduteave.eenih.gov This allows for a more accurate assessment of the contribution of specific exposure sources to the total internal dose of acrylamide and its metabolites. toiduteave.ee Studies using stable isotope-labeled acrylamide have helped in analyzing metabolites in urine and understanding the contribution of dietary acrylamide. toiduteave.eemdpi.com

Tissue Distribution and Bioavailability of this compound

Acrylamide is known to be rapidly absorbed and widely distributed to various tissues in the body. nih.govscialert.nettoiduteave.eeekb.eg Studies, including those potentially utilizing labeled acrylamide, have indicated that acrylamide and its metabolite glycidamide are distributed throughout the body and can form adducts with proteins like hemoglobin and DNA in various tissues. scialert.netoup.comresearchgate.netoup.complos.orgnih.govnih.govwikipathways.orgekb.egresearchgate.netfrontiersin.org While specific detailed data on the tissue distribution of this compound itself are often linked to its use as a tracer in metabolic studies, the general toxicokinetic profile of acrylamide, informed by labeled studies, indicates widespread distribution. smolecule.comnih.gov Bioavailability studies using labeled acrylamide have shown that it is well absorbed after oral administration, although first-pass metabolism can influence the internal exposure to metabolites like glycidamide. toiduteave.eeresearchgate.net For instance, studies in rats indicated high bioavailability of acrylamide after aqueous gavage, but significantly higher internal exposure to glycidamide compared to intravenous administration, suggesting metabolic conversion during absorption. researchgate.net

Data Table: Urinary Excretion of Acrylamide Metabolites in Humans

| Metabolite | Percentage of Administered Dose Excreted in Urine (Example Study) | Timeframe (Example Study) | Reference |

| Acrylamide | 2.9% (Geometric Mean) | 24 hours | aacrjournals.org |

| AAMA | 65% (Geometric Mean) | 24 hours | aacrjournals.org |

| GAMA | 1.7% (Geometric Mean) | 24 hours | aacrjournals.org |

| 2,3-dihydroxy-propionamide (OH-PA) | 5.4% | 46 hours | researchgate.net |

| AAMA + GAMA | ~51% | 24 hours | epa.gov |

Note: Data presented are from specific studies and may vary depending on the dose, administration route, and individual variability.

Data Table: Plasma Levels of Acrylamide and Glycidamide in Mice

| Compound | Genotype | Plasma Level (µM) (Mean ± SEM) | Reference |

| Acrylamide | CYP2E1-null | 115 ± 14.0 | oup.comnih.gov |

| Acrylamide | Wild-type | 0.84 ± 0.80 | oup.comnih.gov |

| Glycidamide | CYP2E1-null | 1.7 ± 0.31 | oup.comnih.gov |

| Glycidamide | Wild-type | 33.0 ± 6.3 | oup.comnih.gov |

Note: Data are from a study in mice administered 50 mg/kg acrylamide ip and euthanized 6 hours later. oup.comnih.gov

Data Table: Acrylamide Bioavailability in Rats

| Administration Route | Bioavailability (%) | Internal Exposure to Glycidamide (fold vs. IV) | Reference |

| Aqueous Gavage | 60-98 | 2-7 | researchgate.net |

| Dietary | 32-44 | - | researchgate.net |

Note: Data are from a study in male and female F344 rats. researchgate.net

Biomarker Development and Validation Using this compound

The formation of covalent adducts with biological macromolecules and the excretion of metabolites in urine are key processes utilized for developing biomarkers of acrylamide exposure. This compound plays a vital role in the development and validation of analytical methods for these biomarkers, primarily as an internal standard in mass spectrometry-based techniques to ensure accurate quantification researchgate.netd-nb.infonih.goveurofins.combrieflands.comoup.comscialert.netnih.govnanobioletters.com.

Hemoglobin Adduct Formation and Quantification (e.g., N-terminal valine adducts)

Acrylamide and its metabolite glycidamide can covalently bind to the N-terminal valine residues of hemoglobin (Hb), forming stable adducts, specifically N-(2-carbamoylethyl)valine (AA-Val) and N-(2-carbamoyl-2-hydroxyethyl)valine (GA-Val) nrfhh.comd-nb.infonih.goveurofins.comresearchgate.netresearchgate.net. These hemoglobin adducts are considered valuable biomarkers for assessing medium- to long-term exposure to acrylamide due to the relatively long lifespan of red blood cells d-nb.inforesearchgate.netd-nb.info.

Quantification of these hemoglobin adducts often involves cleaving the N-terminal valine using modified Edman degradation, followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govoup.comresearchgate.netresearchgate.net. This compound labeled hemoglobin adducts (e.g., [D3]AA-Val-PTH) are routinely used as internal standards in these methods to improve accuracy and reliability of quantification nih.govoup.com. This is particularly important because acrylamide and this compound may elute at the same retention time, necessitating mass selective detection for differentiation and quantification based on isotopic ratios nih.gov.

Studies have quantified hemoglobin adduct levels in various populations, including smokers and non-smokers. For instance, non-smokers have shown median AA and GA adduct concentrations of 36.8 pmol/g globin and 18.2 pmol/g globin, respectively, while smokers exhibited significantly higher levels oup.com. In adolescents, median AA adduct levels of 34 pmol/g Hb have been observed frontiersin.org.

DNA Adduct Formation and Analysis

Glycidamide, the epoxide metabolite of acrylamide, is considered a major contributor to acrylamide's genotoxicity and carcinogenicity due to its ability to form covalent adducts with DNA researchgate.netd-nb.infonih.govmdpi.comnih.govresearchgate.netresearchgate.net. Key DNA adducts formed by glycidamide include N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade) nih.govresearchgate.netresearchgate.net. These DNA adducts serve as important long-term exposure biomarkers for evaluating the genotoxic potential of acrylamide researchgate.net.

Analytical methods, such as LC with tandem mass spectrometry and isotope dilution, have been developed and validated for the quantification of these DNA adducts in biological samples, including tissues and urine nih.govresearchgate.net. Studies in mice have shown dose-dependent formation of N7-GA-Gua in tissues like liver, lung, and kidney following acrylamide treatment nih.govnih.gov. The levels of N7-GA-Gua and N3-GA-Ade have also been quantified in human urine samples researchgate.net.

Urinary Metabolite Profiling as Exposure Biomarkers

The mercapturic acid metabolites of acrylamide and glycidamide, primarily N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), are important short-term biomarkers of exposure aacrjournals.orgd-nb.inforesearchgate.netresearchgate.netd-nb.infomdpi.comuantwerpen.bewur.nl. These metabolites are excreted in urine relatively quickly after exposure d-nb.info.

Analytical methods, predominantly using LC-MS/MS, have been developed for the simultaneous analysis of these cascade metabolites in urine researchgate.netwur.nl. These methods often employ isotope-labeled internal standards, including deuterium-labeled mercapturic acids like N-(acetyl-D3)-S-(carbamoylethyl)-L-cysteine (D3-AAMA) and N-(acetyl-D3)-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (D3-GAMA), to ensure accurate quantification d-nb.info. The ratios and levels of these urinary metabolites can provide insights into recent exposure levels researchgate.netwur.nl. Studies have shown that the excretion kinetics of urinary mercapturic acids are generally concordant with dietary acrylamide intake d-nb.info.

In Vitro and In Vivo Toxicological Investigations with this compound

This compound is also utilized in in vitro and in vivo toxicological studies to investigate the mechanisms of acrylamide toxicity, particularly neurotoxicity nih.govaacrjournals.orgunito.itunc.edu. By using the labeled compound, researchers can track the fate of acrylamide and its interaction with biological molecules in various experimental settings.

Mechanistic Insights into Neurotoxicity

Acrylamide is a well-documented neurotoxic agent in both animals and humans, causing neurological symptoms such as ataxia, tremors, and weakness nih.govnrfhh.comnih.govfrontiersin.orgiarc.frmdpi.comnih.gov. The neurotoxic effects are thought to involve the disruption of neuronal function, particularly at nerve terminals nih.govnih.gov.

Mechanistic studies suggest that acrylamide neurotoxicity arises from the formation of covalent adducts with proteins in the nervous system frontiersin.orgiarc.frnih.govresearchgate.netnih.gov. As an electrophile, acrylamide can react with nucleophilic sites on proteins iarc.frnih.gov.

Protein Adduct Formation on Cysteine Residues

A key mechanism of acrylamide-induced neurotoxicity involves the formation of covalent adducts with cysteine residues in neuronal proteins via a Michael addition reaction eurofins.comunc.edufrontiersin.orgiarc.frnih.govresearchgate.netnih.govnih.govnih.gov. Cysteine residues, with their nucleophilic sulfhydryl groups, are particularly susceptible to reaction with acrylamide eurofins.comnih.govnih.gov.

Studies have utilized isotopic labeling with this compound to investigate protein adduct formation. For example, differential labeling of cysteine residues in human serum samples with deuterated and 13C isotopes of acrylamide has been employed for quantitative proteomic analysis using LC-MS/MS unc.edu. This approach allows for the identification and quantification of proteins that form adducts with acrylamide unc.edu. In vitro studies using d3-acrylamide have also demonstrated the formation of covalent reaction products with cysteine residues in hemoglobin nih.gov. The formation of these protein adducts can lead to altered protein function, contributing to the observed neurotoxic effects frontiersin.orgnih.govnih.gov.

Data from studies investigating protein adduct formation on cysteine residues:

| Protein/Molecule | Adducted Residue | Type of Adduct | Detection Method | Reference |

| Hemoglobin | Cysteine | Covalently bound reaction product (yields S-(2-carboxyethyl)cysteine upon hydrolysis) | GC-MS with d3-acrylamide internal standard | nih.gov |

| Neuronal Proteins | Cysteine | Covalent adducts via Michael addition | Various, including mass spectrometry | frontiersin.orgnih.govresearchgate.netnih.gov |

| Human Serum Proteins | Cysteine | Covalent adducts | LC-MS/MS with deuterated/13C acrylamide labeling | unc.edu |

Reproductive Toxicity Studies

Studies on acrylamide have demonstrated reproductive toxicity in both male and female animals nih.govnrfhh.commdpi.comnih.govcrimsonpublishers.complos.orgnih.gov. Effects include damage to reproductive organs, abnormalities in sperm morphology, reduced sperm motility and count, and impacts on oocyte maturation and follicular development mdpi.comnih.govcrimsonpublishers.complos.org. While the toxicokinetics of this compound in the reproductive system would be relevant, the provided information focuses on the effects of non-deuterated acrylamide.

Effects on Oocyte Maturation and Fertilization

Acrylamide exposure has been shown to disrupt oocyte maturation. Studies in mice have demonstrated that acrylamide treatment impairs oocyte maturation, leading to a reduced number of oocytes reaching the metaphase II (M-II) stage nih.govplos.orgnih.govplos.org. This impairment is associated with decreased meiotic spindle mass and chromosomal disruption nih.govplos.org. In vitro studies with mouse oocytes exposed to acrylamide showed a significant decrease in oocyte maturation and an increase in chromosome misalignment and abnormal spindle configurations with increasing concentrations plos.orgnih.gov. Acrylamide can also affect the rate of fertilization and embryo cleavage plos.orgnih.gov.

Table 1: Effects of Acrylamide on Mouse Oocyte Maturation and Fertilization In Vitro plos.orgnih.gov

| Acrylamide Concentration (µM) | Polar Body I Extrusion Rate (%) | Fertilization Rate (%) | 2-cell Rate (%) |

| 0 (Control) | 84.27 ± 3.3 | No significant effect | No significant effect |

| 5 | No significant effect | No significant effect | No significant effect |

| 10 | 71.35 ± 4.1 | Significantly lower | Significantly lower |

| 20 | 64.57 ± 4.0 | Significantly lower | Significantly lower |

*Significantly lower compared to control (P < 0.05).

Acrylamide exposure can also lead to abnormal mitochondrial distribution and decreased mitochondrial membrane potential in mouse oocytes, disrupting energy metabolism nih.gov.

Impact on Reproductive Organ Function

Acrylamide affects the function of both male and female reproductive organs nrfhh.commdpi.comcrimsonpublishers.complos.org. In males, it can cause damage to the epididymis, testes, seminal vesicles, and prostate gland, resulting in abnormalities in sperm morphology, reduced motility, and decreased sperm count mdpi.comcrimsonpublishers.com. Acrylamide can influence spermatogenesis and limit testosterone (B1683101) circulation mdpi.com. In females, acrylamide targets the ovary, impacting corpus luteum formation, atresia, and follicular development mdpi.com. It can also affect estradiol (B170435) levels and influence reproductive function by altering sex hormone secretion nrfhh.com. Studies have shown that acrylamide exposure can reduce ovarian weight and the number of oocytes nih.gov. Furthermore, acrylamide can impair uterine implantation and decidualization mdpi.com.

Genotoxicity and Carcinogenicity Mechanisms

Acrylamide is classified as a probable carcinogen in humans and has shown carcinogenicity in animals zjyj.org.cnaacrjournals.orgnrfhh.comnih.govresearchgate.netkau.edu.samdpi.comnih.gov. Its genotoxicity and carcinogenicity are primarily attributed to its metabolic conversion to glycidamide zjyj.org.cnaacrjournals.orgnih.govresearchgate.netnih.govkau.edu.sasysrevpharm.orgmdpi.comnih.gov.

Glycidamide-DNA Adducts and Mutagenesis

Glycidamide, the epoxide metabolite of acrylamide, is highly reactive and can form covalent adducts with DNA bases, particularly with guanine (B1146940) (N7-GA-Gua) and adenine (B156593) (N3-GA-Ade) zjyj.org.cnresearchgate.netnih.govsysrevpharm.orgmdpi.comnih.gov. These DNA adducts are considered the primary mechanism underlying the genotoxic and mutagenic effects of acrylamide nih.govresearchgate.netnih.govkau.edu.sasysrevpharm.orgmdpi.comnih.gov. Glycidamide is significantly more mutagenic than acrylamide itself researchgate.netnih.govkau.edu.sa. Studies have shown that glycidamide treatment dose-dependently increases the frequency of mutations researchgate.netnih.gov. The formation of glycidamide-DNA adducts can lead to gene mutations and chromosomal abnormalities, contributing to the carcinogenic potential of acrylamide researchgate.netnih.govsysrevpharm.orgmdpi.comnih.gov.

Table 2: Comparison of DNA Adduct Formation and Mutagenicity of Acrylamide and Glycidamide researchgate.netnih.gov

| Compound | DNA Adduct Formation | Mutagenicity |

| Acrylamide | Saturable, less pronounced | Lower frequency of mutations |

| Glycidamide | Dose-dependent, more pronounced | Higher frequency of mutations, induces specific mutation patterns (e.g., A→G transitions, G→C and G→T transversions) |

Glycidamide-DNA adducts, such as N7-GA-Gua, have been detected in humans exposed to acrylamide nih.govsysrevpharm.org. The formation of these adducts supports the role of glycidamide as the key mediator of acrylamide's genotoxicity in vivo sysrevpharm.org.

Other Organ System Toxicities (e.g., liver, spleen, intestine)

Acrylamide has been shown to cause toxicity in various other organ systems, including the liver, spleen, and intestine zjyj.org.cnnrfhh.commdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov.

Liver toxicity induced by acrylamide is linked to oxidative stress, leading to lipid peroxidation and damage to hepatic cells mdpi.comresearchgate.net. Acrylamide can decrease glutathione levels and inhibit antioxidant enzyme activity in liver tissues mdpi.com. Studies have demonstrated elevated levels of liver enzymes like ALT and AST following acrylamide exposure researchgate.net.

Splenic toxicity has also been observed with acrylamide exposure. In adult zebrafish, dietary intake of acrylamide caused severe splenic swelling, damage including cyst formation and hemorrhage, and inflammation zjyj.org.cnnrfhh.comnih.gov. These effects were accompanied by immune responses nih.gov.

The gastrointestinal tract, being the primary route of dietary acrylamide absorption, is directly exposed to its harmful effects researchgate.netnih.govnih.gov. Acrylamide can modify intestine morphology, disrupt the function of intestinal enzymes and the enteric nervous system, affect the gut microbiome, and increase apoptosis, leading to gastrointestinal dysfunction researchgate.netnih.govnih.gov.

Environmental and Exposure Assessment Studies Utilizing Acrylamide D3

Quantification of Acrylamide (B121943) in Drinking Water and Environmental Samples

The use of Acrylamide-d3 as an internal standard is a cornerstone of reliable methods for detecting and quantifying acrylamide in water sources. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) depend on this stable isotope-labeled compound to achieve high accuracy and precision. epa.govresearchgate.net The primary source of acrylamide contamination in drinking water is often the use of polyacrylamide flocculants in water treatment processes, which may contain residual acrylamide monomer. who.int

In one GC-MS method, deuterated this compound was used as the internal standard for analyzing water samples. researchgate.net This method, which involved derivatization with xanthydrol, established detection and quantification limits of 3.0 ng/L and 9.7 ng/L, respectively. researchgate.net Another study analyzing 30 drinking water samples found acrylamide in 12 of them, with levels below 85 ng/l. researchgate.net

A separate LC-MS/MS-based method was developed for complex environmental waters, including wastewater treatment plant effluent and produced water with high total dissolved solids (TDS). epa.gov This method incorporated this compound for quantification via the isotope dilution method. epa.gov It demonstrated a method detection limit (MDL) of 0.021 µg/L and successfully quantified acrylamide in real-world samples with concentrations ranging from 0.082 to 1.0 µg/L. epa.gov The use of an isotopically-labeled internal standard like this compound is crucial for compensating for matrix effects, especially in complex environmental samples. nih.gov

Research has also focused on developing sensitive procedures for monitoring acrylamide in various environmental water samples, including groundwater and surface water. nih.gov A method using offline solid-phase extraction (SPE) combined with UPLC-MS/MS achieved a limit of quantification of 20 ng/L. nih.gov The high polarity of acrylamide can lead to variability during the SPE step, making the use of a labeled internal standard essential for ensuring the method's accuracy and robustness. nih.gov

| Analytical Method | Sample Type | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| GC-MS | Surface and Drinking Water | 3.0 ng/L (LOD) | 9.7 ng/L | researchgate.net |

| LC-MS/MS | Complex Environmental Waters (high TDS) | 0.021 µg/L (MDL) | 0.075 pg (instrumental) | epa.gov |

| SPE-UPLC/MS/MS | Groundwater, Surface Water | - | 20 ng/L | nih.gov |

| Large-Volume Injection HILIC-MS/MS | Environmental and Drinking Water | 2.4 ng/L (MDL) | 17 ng/L (Reporting Level) | nih.gov |

Assessment of Human Dietary Exposure and Intake

This compound is instrumental in human biomonitoring (HBM) studies, which assess the internal dose of acrylamide exposure from all sources, including diet. affidiajournal.com HBM studies analyze biomarkers of exposure, such as acrylamide metabolites in urine, providing a more accurate picture of an individual's total exposure than dietary questionnaires alone. affidiajournal.comresearchgate.net The analysis of these biomarkers relies on sensitive analytical methods, where isotopically labeled internal standards like this compound are crucial for accurate quantification. researchgate.net

Diet is a primary source of acrylamide exposure for the general population. frontiersin.org Acrylamide forms in carbohydrate-rich foods during high-temperature cooking. nih.gov Human biomonitoring studies measure urinary metabolites like N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) to estimate dietary intake. nih.gov For instance, in a study of the adult population in Spain, the geometric mean concentration of AAMA in urine was 84 µg/L, which was used to estimate a daily acrylamide intake between 1.33 and 2.13 µg/kg of body weight per day. nih.gov

In such studies, deuterium-labeled acrylamide (d3-AA) can be administered in controlled settings to trace its metabolic fate. researchgate.net In one study, a volunteer ingested about 1 mg of d3-AA, and the excretion of its metabolite, d3-iso-GAMA, was monitored in urine using LC-ESI-MS/MS to understand the kinetics of acrylamide metabolism. researchgate.net These types of studies, underpinned by the use of labeled compounds like this compound, are essential for linking external dietary exposure to internal biomarker levels, thereby improving the accuracy of risk assessments. nih.govnih.gov

Monitoring Acrylamide Levels in Various Food Products and Consumer Goods

The use of deuterium-labeled this compound as an internal standard is a widespread and accepted practice for the quantitative analysis of acrylamide in a diverse range of food products. nih.govresearchgate.net The complexity of food matrices necessitates a robust analytical approach, and the isotope dilution method using this compound coupled with LC-MS/MS is frequently employed. researchgate.netmdpi.com

This method involves adding a known quantity of this compound to the sample at the beginning of the extraction process. thermofisher.comnih.gov The sample is then typically extracted with water, purified using solid-phase extraction (SPE), and analyzed. researchgate.netnih.gov Because this compound behaves almost identically to the native acrylamide throughout the cleanup and analysis, the ratio of the native compound to the labeled standard in the final measurement allows for precise quantification, correcting for any losses or matrix-induced signal suppression. thermofisher.comnih.gov

This technique has been applied to numerous food categories, including:

Bakery Products: Cookies, biscuits, crispbread, and wafers. nih.goveurofins.at

Potato Products: Potato chips and French fries. eurofins.at

Cereal Products: Cornflakes and breakfast cereals. nih.goveurofins.at

Coffee and Cacao: Roasted coffee beans and cacao powder. nih.goveurofins.at

Other Goods: Peanuts, licorice, and raw sugar. nih.goveurofins.at

The limit of quantification (LOQ) for acrylamide in food can be very low using these methods. For example, an LC-MS/MS method achieved an LOQ of 0.14 μg/kg in food samples. mdpi.com Another method using a column-switching LC system with MS/MS detection reported an LOQ of 0.25 ng/mL. thermofisher.com A high-resolution mass spectrometry (HRMS) method for biscuits reported an LOQ of 11.8 µg/kg. nih.gov

| Food Category | Specific Product Examples | Analytical Method | Reference |

|---|---|---|---|

| Bakery/Cereal | Cookies, Cornflakes, Crispbread, Biscuits | LC-MS/MS | nih.goveurofins.at |

| Potato Products | Potato Crisps | LC-MS/MS | eurofins.at |

| Beverage Ingredients | Coffee, Cacao Powder | LC-MS/MS | nih.goveurofins.at |

| Confectionery/Snacks | Licorice, Peanuts, Raw Sugar | LC-MS/MS | eurofins.at |

Stability Studies of this compound in Different Matrices

This compound is not only used to quantify acrylamide but also plays a role in studies assessing the stability of acrylamide in various food matrices over time. Understanding how acrylamide levels change during storage is crucial for accurate exposure assessment.

In one study, various food samples were analyzed for acrylamide content before and after three months of storage at 10-12°C, using deuterium-labeled acrylamide as the internal standard for quantification. nih.goveurofins.at The results showed that acrylamide was stable in most carbohydrate-rich foods like cookies, cornflakes, crispbread, potato crisps, and peanuts. nih.goveurofins.at

However, the stability varied in other products. A significant decrease in acrylamide concentration was observed in coffee and cacao powder during storage. nih.goveurofins.at For instance, acrylamide levels in coffee dropped from 305 µg/kg to 210 µg/kg over three months. nih.goveurofins.at This degradation was attributed to reactions with SH group-containing substances present in coffee and cacao. nih.goveurofins.at In contrast, acrylamide remained stable in soluble coffee. eurofins.at

Spiking experiments, where a known amount of acrylamide is added to a sample, also help determine its stability and recovery. Such experiments revealed that while acrylamide was stable in baby food, cola, and beer, its recovery dropped significantly in milk powder (71%), sulfurized apricots (53%), and cacao powder (17%), indicating that specific food constituents can react with and degrade acrylamide. nih.goveurofins.at These studies highlight the importance of considering the food matrix and storage conditions when evaluating acrylamide levels. eurofins.at

Future Directions and Emerging Research Areas for Acrylamide D3

Application in Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

Multi-omics approaches, which integrate data from various biological layers such as the proteome and metabolome, are increasingly being used to understand complex biological systems and the effects of compounds like acrylamide (B121943) mdpi.comnih.govuni-leipzig.denih.gov. Acrylamide-d3 can be applied within these frameworks, particularly in proteomics and metabolomics studies.

In proteomics, stable isotopes, including deuterated acrylamide, have been explored for quantitative analysis of proteins, often by labeling cysteine residues acs.orgcas.cz. While ¹³C isotopes of acrylamide have shown advantages over deuterated acrylamide in some LC-MS/MS applications due to potential elution shifts with deuterated compounds, this compound can still be valuable for differential labeling and quantitative analysis of complex proteomes acs.org. For example, studies have utilized isotopic labeling of serum proteins with acrylamide for relative quantitation using mass spectrometry techniques acs.org.